molecular formula C7H7BN2O2 B113720 (1H-Benzo[d]imidazol-5-yl)boronic acid CAS No. 1228183-22-9

(1H-Benzo[d]imidazol-5-yl)boronic acid

Cat. No.: B113720
CAS No.: 1228183-22-9
M. Wt: 161.96 g/mol
InChI Key: PJLWYAFHMUXYCI-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-5-yl)boronic acid is a boronic acid derivative of benzimidazole Benzimidazole is a heterocyclic aromatic organic compound that consists of fused benzene and imidazole rings

Mechanism of Action

Target of Action

The primary target of (1H-Benzo[d]imidazol-5-yl)boronic acid, also known as 1H-Benzo[d]imidazol-6-ylboronic acid, is the PqsR receptor in Pseudomonas aeruginosa . PqsR is a key player in the quorum sensing (QS) system of this bacterium, a cell-to-cell signaling mechanism that controls virulence .

Mode of Action

The compound acts as a PqsR antagonist . It binds to the PqsR receptor, inhibiting its activity and thereby disrupting the QS system . This results in a reduction of bacterial virulence gene expression and biofilm maturation .

Biochemical Pathways

The affected pathway is the Pseudomonas Quinolone System (pqs) . This is one of three QS systems in P. aeruginosa . By inhibiting the PqsR receptor, the compound disrupts the pqs system, leading to downstream effects such as reduced virulence and biofilm formation .

Pharmacokinetics

The compound is a solid at room temperature , suggesting it may have good stability. It is typically stored under an inert gas at 2-8°C , indicating that it may be sensitive to oxidation or other environmental factors.

Result of Action

The primary result of the compound’s action is a significant reduction in the virulence of P. aeruginosa . This includes a decrease in the production of pyocyanin and 2-alkyl-4(1H)-quinolones, which are key virulence factors . The compound also inhibits biofilm maturation, further reducing the bacterium’s ability to establish and maintain infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is typically stored under an inert gas at 2-8°C , suggesting that it may be sensitive to oxidation or other environmental factors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzo[d]imidazol-5-yl)boronic acid typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This involves the reaction of the benzimidazole derivative with a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: (1H-Benzo[d]imidazol-5-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or vinyl-aryl compounds.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).

Major Products:

    Oxidation: Boronic esters or anhydrides.

    Reduction: Borane or boronate esters.

    Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

(1H-Benzo[d]imidazol-5-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with boronic acids.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.

    Industry: Used in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Comparison with Similar Compounds

    (1-Phenyl-1H-benzo[d]imidazol-5-yl)boronic acid: Similar structure but with a phenyl group attached to the benzimidazole ring.

    1H-Indazole-5-boronic acid: Contains an indazole ring instead of a benzimidazole ring.

Uniqueness: (1H-Benzo[d]imidazol-5-yl)boronic acid is unique due to the presence of both the benzimidazole core and the boronic acid group

Properties

IUPAC Name

3H-benzimidazol-5-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJLWYAFHMUXYCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N=CN2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591918
Record name 1H-Benzimidazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228183-22-9
Record name 1H-Benzimidazol-6-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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